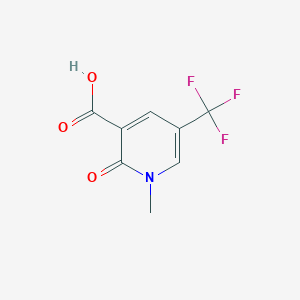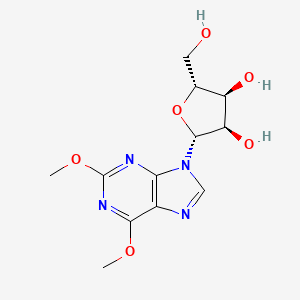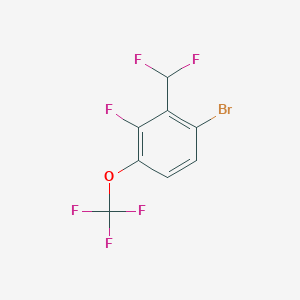
(R)-7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group within a tetrahydronaphthalene framework. This compound is of interest due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is the halogenation of a naphthalene derivative followed by the introduction of the trifluoromethyl group. The amine group is then introduced through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
7-Chloro-5-(trifluoromethyl)-1H-indole: Shares the chloro and trifluoromethyl groups but has an indole framework.
6-Chloro-5-fluoroindole: Contains a chloro and fluoro group within an indole structure.
2-(Trifluoromethyl)indole: Features a trifluoromethyl group on an indole ring.
Uniqueness
7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its tetrahydronaphthalene framework, which distinguishes it from other similar compounds. This structural difference may result in distinct chemical properties and biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C11H11ClF3N |
|---|---|
分子量 |
249.66 g/mol |
IUPAC 名称 |
7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI 键 |
FFPBEWVAEJSPDE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
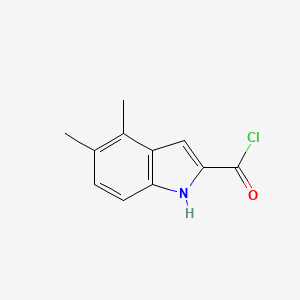


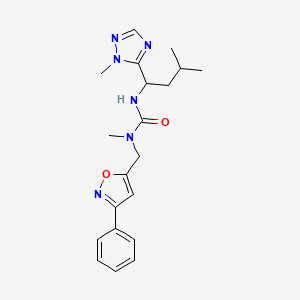
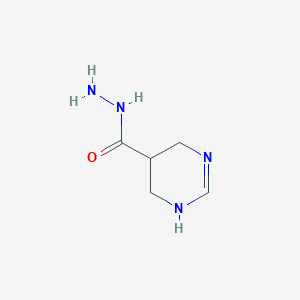
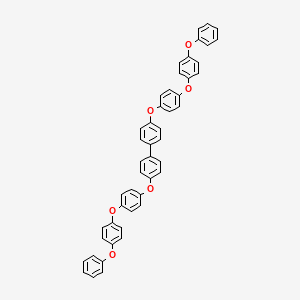
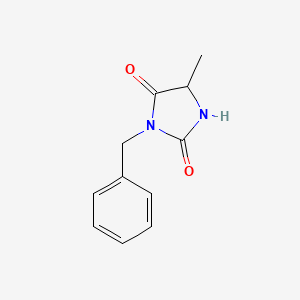
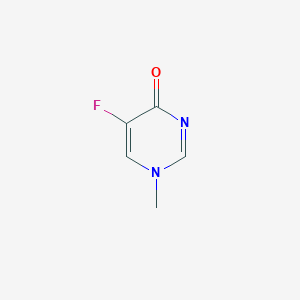
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
